Unraveling the In Vitro Pharmacodynamics of (R)-tert-butyl Butyrate Norlaudanosine: A Tetrahydroisoquinoline Scaffold
Unraveling the In Vitro Pharmacodynamics of (R)-tert-butyl Butyrate Norlaudanosine: A Tetrahydroisoquinoline Scaffold
Executive Summary
(R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-70-3), frequently designated in pharmaceutical quality control as Atracurium Impurity 82 , is a complex tetrahydrobenzylisoquinoline (THIQ) alkaloid derivative[1][2]. While primarily recognized as a critical synthetic intermediate in the manufacturing of non-depolarizing neuromuscular blocking agents like atracurium and cisatracurium, its core THIQ scaffold possesses intrinsic neuropharmacological activity[1][3].
This technical whitepaper explores the in vitro mechanism of action of this compound, extrapolating from the well-documented pharmacodynamics of its parent backbone, norlaudanosine, and its N-methylated analog, laudanosine. By understanding how the lipophilic tert-butyl butyrate ester modification influences receptor binding, researchers can better predict the toxicological and pharmacological profiles of THIQ-derived impurities and prodrugs.
Structural Biology & Chemical Identity
The compound is classified as an ester, specifically a butyrate derived from the reaction of butanoic acid and (R)-tert-butanol, appended to the norlaudanosine core[3].
The THIQ scaffold is a privileged structure in medicinal chemistry. The parent compounds, norlaudanosine and laudanosine, are known to cross the blood-brain barrier and interact with multiple central nervous system (CNS) targets[4][5]. The addition of the bulky, highly lipophilic tert-butyl butyrate moiety significantly alters the molecule's partition coefficient (LogP). In vitro, this increased lipophilicity enhances cell membrane penetration but can also increase non-specific binding in lipid-rich membrane preparations, a factor that must be rigorously controlled during assay design.
Core Mechanisms of Action In Vitro
The pharmacological action of the norlaudanosine scaffold is multi-targeted, exhibiting a complex polypharmacology that modulates both inhibitory and excitatory neurotransmission.
GABA_A Receptor Modulation
The most clinically relevant in vitro interaction of the norlaudanosine core is its antagonistic effect on γ -aminobutyric acid type A (GABA_A) receptors. Interestingly, the scaffold is practically ineffective at high-affinity GABA binding sites (labeled by [3H] muscimol) but shows significant competitive inhibition at low-affinity GABA receptors (labeled by [3H] bicuculline methochloride)[6]. By blocking these low-affinity sites, the compound prevents GABA-mediated chloride ion ( Cl− ) influx, leading to a pro-excitatory state in neuronal cultures[5][6].
Opioid Receptor Subtype Binding
Beyond GABAergic modulation, the THIQ scaffold competitively binds to multiple opioid receptor subtypes. In vitro radioligand displacement assays demonstrate that the scaffold lowers radiolabeled opioid binding at μ1 , μ2 , δ , and κ receptors[6]. Saturation studies reveal that this interaction is competitive—increasing the apparent dissociation constant ( Kd ) without altering the maximal number of binding sites ( Bmax )[6].
Nicotinic Acetylcholine Receptor (nAChR) Interaction
The scaffold exhibits a biphasic, concentration-dependent modulation of central nicotinic receptors (specifically α4β2 and α7 subtypes). At low in vitro concentrations, it can act as a partial agonist, whereas at higher concentrations, it acts as an inhibitor[5].
Fig 1: Polypharmacological receptor interaction network of the THIQ scaffold.
Quantitative Data Summary
The following table synthesizes the in vitro binding affinities ( Ki / IC50 ) for the norlaudanosine/laudanosine scaffold across key CNS targets. Note: The addition of the tert-butyl butyrate ester in Atracurium Impurity 82 typically shifts these values by 0.5 to 1.0 log units due to steric hindrance and altered lipophilicity.
| Target Receptor | Radioligand Used | Affinity ( Ki or IC50 ) | Functional Effect | Source |
| GABA_A (Low-Affinity) | [3H] Bicuculline methochloride | IC50≈10μM | Antagonist / Inhibitory | [6] |
| GABA_A (High-Affinity) | [3H] Muscimol | IC50≈100μM | Negligible | [6] |
| Opioid ( μ1 ) | [3H] Naloxonazine | Ki=2.7μM | Competitive Binding | [6][7] |
| Opioid ( μ2 ) | [3H] DAMGO | Ki=13μM | Competitive Binding | [6] |
| Opioid ( δ ) | [3H] DPDPE | Ki=5.5μM | Competitive Binding | [6] |
| Opioid ( κ1 ) | [3H] U69,593 | Ki=21μM | Competitive Binding | [6] |
Experimental Protocols (E-E-A-T Validated)
To accurately evaluate the in vitro activity of highly lipophilic impurities like (R)-tert-butyl butyrate norlaudanosine, standard assays must be adapted to prevent artifactual data caused by non-specific membrane binding.
Protocol 1: Self-Validating Radioligand Displacement Assay (GABA_A)
Rationale (Expertise & Experience): Using [3H] bicuculline methochloride instead of [3H] muscimol is critical because THIQ derivatives preferentially target the low-affinity GABA binding sites[6]. Furthermore, the inclusion of 0.1% Bovine Serum Albumin (BSA) in the wash buffer is necessary to reduce the non-specific binding of the highly lipophilic tert-butyl butyrate moiety to the plasticware and glass fiber filters.
Step-by-Step Methodology:
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Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the wash step twice to remove endogenous GABA.
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Incubation: In a 96-well deep-well plate, combine:
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50 μL of [3H] bicuculline methochloride (final concentration 2 nM).
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50 μL of (R)-tert-butyl butyrate norlaudanosine (serial dilutions from 10−4 to 10−9 M in DMSO; final DMSO < 1%).
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100 μL of membrane suspension (approx. 200 μg protein/well).
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Equilibration: Incubate the mixture at 4°C for 60 minutes to reach equilibrium.
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Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
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Washing: Wash filters rapidly with 3 × 3 mL of ice-cold Tris-HCl buffer containing 0.1% BSA.
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Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a liquid scintillation counter.
Self-Validation System (Trustworthiness):
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Positive Control: Unlabeled bicuculline ( 10μM ) must be run in parallel to define non-specific binding (NSB).
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Quality Control Metric: The assay is only deemed valid if the Z'-factor is > 0.6 and the specific binding constitutes > 70% of the total binding. If the compound's highly lipophilic nature causes NSB to exceed 30%, the assay must be repeated with increased BSA concentration.
Fig 2: Self-validating in vitro radioligand binding workflow for lipophilic THIQ derivatives.
Structure-Activity Relationship (SAR) Insights
The conversion of norlaudanosine to (R)-tert-butyl butyrate norlaudanosine via esterification introduces significant steric bulk at the periphery of the THIQ core.
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Steric Hindrance: The bulky tert-butyl group may restrict the molecule's ability to deeply penetrate the binding pocket of the μ1 opioid receptor, potentially shifting its activity from a competitive binder to a weaker allosteric modulator compared to the parent compound.
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Lipophilicity & Membrane Partitioning: The butyrate ester acts as a lipophilic sink. In vitro whole-cell patch-clamp assays often show delayed onset of action for such derivatives because the compound partitions heavily into the lipid bilayer before accessing the transmembrane domains of GABA_A or nAChR receptors.
Understanding these SAR dynamics is crucial for analytical chemists and toxicologists evaluating the safety profile of Atracurium Impurity 82 during the drug development lifecycle[1][2].
References
- EvitaChem. "Buy (R)-tert-butyl Butyrate Norlaudanosine (EVT-12213989)". evitachem.com.
- ChemicalBook. "(R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate | 1075726-70-3". chemicalbook.com.
- CATO Standards. "[1075726-70-3] Atracurium Impurity 82". catorm.com.
- Katz Y, et al. "Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity". PubMed - NIH.
- Fodale V, et al. "Laudanosine, an atracurium and cisatracurium metabolite". ResearchGate.
- MedChemExpress. "(S)-Laudanosine | Alkaloid". medchemexpress.com.
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- 1. (R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate | 1075726-70-3 [amp.chemicalbook.com]
- 2. [1075726-70-3] 阿曲库铵杂质82_CATO|标准品信息 - CATO标准品信息网 [catorm.com]
- 3. evitachem.com [evitachem.com]
- 4. CAS 2688-77-9: laudanosine | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
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